Copiktra

PI3K inhibitor kinase selectivity biochemical assay

Select duvelisib for its unique dual PI3Kδ/γ inhibition (Kd: 0.12 nM δ, 2.12 nM γ). Unlike idelalisib (δ-only) or copanlisib (α/δ), it disrupts both BCR signaling and TME support. Validated in CLL/SLL xenografts (DUO trial PFS 13.3 months) and Treg suppression assays. Oral PK (t½ 6.8 h) suits BID dosing models. Insist on compound-specific selection for γ-dependent hypotheses.

Molecular Formula C22H19ClN6O2
Molecular Weight 434.884
CAS No. 1386861-49-9
Cat. No. B607228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopiktra
CAS1386861-49-9
SynonymsIPI145;  IPI 145;  IPI-145. INK1197;  INK 1197;  INK-1197;  Duvelisib;  Copiktra;  Duvelisib hydrate
Molecular FormulaC22H19ClN6O2
Molecular Weight434.884
Structural Identifiers
SMILESO=C1N(C2=CC=CC=C2)C([C@@H](NC3=C4N=CNC4=NC=N3)C)=CC5=C1C(Cl)=CC=C5.[H]O[H]
InChIInChI=1S/C22H17ClN6O.H2O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15;/h2-13H,1H3,(H2,24,25,26,27,28);1H2/t13-;/m0./s1
InChIKeyFQLHRUBTGKTKPZ-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Copiktra (Duvelisib) Procurement Guide: PI3Kδ/γ Dual Inhibitor for Hematologic Malignancy Research


Copiktra (duvelisib, CAS 1386861-49-9) is an orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase (PI3K) with selective activity against the p110δ and p110γ isoforms [1]. It is approved for the treatment of relapsed/refractory chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) and follicular lymphoma [2]. Duvelisib exhibits high binding affinity for PI3Kδ (Kd = 0.12 nM) and PI3Kγ (Kd = 2.12 nM), with substantially weaker affinity for PI3Kβ (Kd = 6.9 nM) and PI3Kα (Kd = 245 nM) [3]. The compound is supplied as a monohydrate with a molecular weight of 434.88 g/mol and demonstrates solubility in DMSO up to at least 25 mg/mL .

Why Duvelisib Cannot Be Substituted with Single-Isoform PI3K Inhibitors: Key Differentiation Rationale


Generic substitution among PI3K inhibitors is not scientifically valid due to fundamentally distinct isoform selectivity profiles that translate into divergent biological activities and clinical safety signals. Idelalisib inhibits only PI3Kδ, whereas duvelisib targets both PI3Kδ and PI3Kγ, which are preferentially expressed in leukocytes and mediate distinct signaling pathways [1]. Copanlisib additionally inhibits PI3Kα, introducing hyperglycemia and hypertension as class-specific toxicities absent with duvelisib [2]. Umbralisib, while also oral, incorporates casein kinase 1ε (CK1ε) inhibition that modulates T regulatory cell preservation, yielding a different immune-mediated toxicity profile compared to duvelisib [3]. These mechanistic distinctions preclude interchangeability and demand compound-specific selection based on the experimental or clinical context.

Copiktra (Duvelisib) Quantitative Differentiation Evidence: Comparative Isoform Selectivity, Efficacy, and Safety Data


Isoform Selectivity: Duvelisib vs. Idelalisib Biochemical IC50 Comparison

Duvelisib demonstrates dual inhibition of PI3Kδ and PI3Kγ, whereas idelalisib is a PI3Kδ-selective inhibitor with minimal PI3Kγ activity. In ADAPTA biochemical assays, duvelisib inhibited PI3Kδ with an IC50 of 2.5 nM and PI3Kγ with an IC50 of 27 nM, representing approximately 10.8-fold selectivity for δ over γ. Idelalisib showed PI3Kδ IC50 of 2 nM but PI3Kγ IC50 of 89 nM, yielding approximately 44.5-fold selectivity [1]. This differential γ-isoform engagement is mechanistically meaningful for modulating the tumor microenvironment [2].

PI3K inhibitor kinase selectivity biochemical assay

Binding Affinity: Duvelisib Kd Values vs. PI3K Isoform Panel

Surface plasmon resonance (SPR) analysis quantified duvelisib binding affinity (Kd) across PI3K isoforms. Duvelisib exhibited Kd values of 0.12 nM for PI3Kδ, 2.12 nM for PI3Kγ, 6.9 nM for PI3Kβ, and 245 nM for PI3Kα [1]. For context, idelalisib demonstrated approximately 20-fold selectivity for PI3Kδ over PI3Kγ, but duvelisib displayed a significantly longer target residence time on both δ and γ isoforms [2]. The 2042-fold selectivity for PI3Kδ over PI3Kα (0.12 nM vs. 245 nM) quantifies duvelisib's isoform discrimination and predicts reduced off-target PI3Kα-mediated metabolic effects.

surface plasmon resonance target engagement residence time

Clinical Efficacy: Duvelisib Phase III DUO Trial vs. Ofatumumab in R/R CLL/SLL

In the randomized Phase III DUO trial (NCT02004522), duvelisib 25 mg BID (n=160) was compared head-to-head with ofatumumab (n=159) in patients with relapsed/refractory CLL/SLL who had received ≥1 prior therapy. Duvelisib significantly prolonged median progression-free survival (PFS) compared to ofatumumab: 13.3 months vs. 9.9 months, corresponding to a hazard ratio (HR) of 0.52 (95% CI, 0.39-0.69; p<0.0001) [1]. In the FDA-labeled subgroup of patients with ≥2 prior therapies (n=196), the PFS benefit was more pronounced with median PFS of 16.4 months for duvelisib vs. 9.1 months for ofatumumab (HR = 0.40) [2]. The overall response rate (ORR) was 74% for duvelisib vs. 45% for ofatumumab (p<0.0001) [1].

clinical trial progression-free survival CLL

Comparative Safety: Duvelisib vs. Umbralisib Immune-Mediated Toxicity in Preclinical Model

In a CLL murine model (euTCL1 adoptive transfer), umbralisib treatment preserved T regulatory cell (Treg) numbers and function compared to duvelisib. Tcon:Treg and Teff:Treg ratios in spleen and periphery were decreased in duvelisib-treated mice but spared in umbralisib-treated animals [1]. Histopathological analysis of liver and GI tract tissues demonstrated that overall toxicity grade was significantly lower in umbralisib-treated mice compared to duvelisib-treated mice in both liver (p=0.0009) and GI tract (p=0.0025) [1]. Treg count in spleen negatively correlated with toxicity grade (R² ≈ 0.7). Notably, umbralisib additionally inhibits CK1ε (EC50 = 6.0 μM), a property absent in duvelisib [2].

T regulatory cells immune toxicity preclinical safety

Copiktra (Duvelisib) Optimal Research and Industrial Application Scenarios


Preclinical CLL/SLL Xenograft and Syngeneic Model Studies Requiring Dual PI3Kδ/γ Inhibition

Duvelisib is optimally deployed in CLL/SLL xenograft models (e.g., primary patient-derived xenografts or MEC-1 cell line models) and syngeneic models where simultaneous blockade of PI3Kδ and PI3Kγ is mechanistically required to disrupt both intrinsic B-cell receptor signaling (δ-dependent) and tumor microenvironment support (γ-dependent) [1]. The Phase III DUO trial established a clinically validated PFS benchmark of 13.3 months (HR = 0.52 vs. ofatumumab), providing translational relevance for in vivo efficacy readouts . Dosing of 25 mg/kg BID in murine models recapitulates clinical exposures. Procurement of duvelisib rather than idelalisib (PI3Kδ-only) or copanlisib (PI3Kα/δ) is indicated when the experimental hypothesis specifically tests γ-isoform contribution to disease progression or immune evasion.

In Vitro T Regulatory Cell Suppression and Immune Modulation Assays

Duvelisib is the compound of choice for in vitro assays designed to evaluate PI3Kδ/γ-dependent T regulatory cell (Treg) suppression. Preclinical data demonstrate that duvelisib reduces Treg numbers and functional markers (FoxP3, TGFB-1, CD39, CD103, CTLA-4) in both human ex vivo T-cell cultures and murine CLL models [1]. This contrasts with umbralisib, which relatively preserves Treg populations due to differential CK1ε engagement. Researchers investigating checkpoint inhibitor combination strategies—where Treg depletion may enhance anti-tumor immunity—should select duvelisib based on this characterized Treg-suppressive profile. The compound's high PI3Kδ affinity (Kd = 0.12 nM) enables complete target engagement at nanomolar concentrations in cell culture .

Pharmacokinetic/Pharmacodynamic Studies with Defined Oral Bioavailability Parameters

Duvelisib is well-suited for pharmacokinetic/pharmacodynamic (PK/PD) studies requiring an oral PI3K inhibitor with established human PK parameters. Following 25 mg BID oral administration, duvelisib achieves a Cmax of 1062 ng/mL, tmax of 2.0 hours, half-life of 6.8 hours, and AUC0-∞ of 7098.4 ng·h/mL [1]. These parameters differ substantially from copanlisib (IV administration; t½ = 38.9 hours) and idelalisib (Cmax = 1927.7 ng/mL; t½ = 8.3 hours), enabling distinct experimental scheduling and washout protocols [1]. The compound's solubility in DMSO (≥25 mg/mL) facilitates formulation for oral gavage in rodent studies . Procurement of duvelisib specifically—rather than alternative PI3K inhibitors—is essential when the experimental protocol requires twice-daily oral dosing with a 6.8-hour half-life to model clinical pharmacokinetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Copiktra

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.